molecular formula C17H17NO B1290247 1-Benzhydrylazetidine-3-carbaldehyde CAS No. 72351-37-2

1-Benzhydrylazetidine-3-carbaldehyde

Cat. No.: B1290247
CAS No.: 72351-37-2
M. Wt: 251.32 g/mol
InChI Key: HMXVLPIZABNUPW-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidine-3-carbaldehyde is a chemical compound with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol. It is characterized by the presence of an azetidine ring substituted with a benzhydryl group and an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidine-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of benzhydrylamine with an appropriate azetidine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylazetidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted azetidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1-Benzhydrylazetidine-3-carboxylic acid.

    Reduction: 1-Benzhydrylazetidine-3-methanol.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzhydrylazetidine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

    1-Benzhydrylazetidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-Benzhydrylazetidine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-Benzhydrylazetidine-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness: 1-Benzhydrylazetidine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

1-benzhydrylazetidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXVLPIZABNUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605716
Record name 1-(Diphenylmethyl)azetidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72351-37-2
Record name 1-(Diphenylmethyl)azetidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.27 g (8.96 mmoles) of 1-diphenylmethyl-3-hydroxymethylazetidine in 30 ml of dimethylsulfoxide are added 586 mg (0.67 equivalent) of phosphoric acid and 4.25 g (2.3 equivalents) of dicyclohexylcarbodiimide, and the mixture is stirred at room temperature overnight. The insoluble materials are filtered off, and the filtrate is alkalified with an aqueous sodium carbonate solution and extracted with ethyl acetate. The extract is reextracted three times with 14.9% aqueous sodium hydrogensulfite solution. The extract is alkalified with 10% aqueous sodium hydroxide solution and extracted with methylene chloride. The extract is dried and evaporated to yield 1.281 g of crude light yellow syrupy 1-diphenylmethyl-3-formylazetidine in 56.9% yield.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
586 mg
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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